Journal Name:Green Materials
Journal ISSN:2049-1220
IF:3.564
Journal Website:https://www.icevirtuallibrary.com/toc/jgrma/current
Year of Origin:0
Publisher:ICE Publishing Ltd.
Number of Articles Per Year:19
Publishing Cycle:
OA or Not:Not
Green Materials ( IF 3.564 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.catcom.2023.106729
Our study provides valuable insights into the photoinduced degradation of nadolol in the Danube River through catalytic oxidation with radicals. The presence of H2O2 under UV and UV-LED irradiation significantly enhanced degradation efficiency. The water matrix complexity had a significant impact on process efficiency. Nitrate, chloride, and sulfate ions exhibited an inhibitory effect on nadolol degradation by quenching •OH radicals. Additional analyses, including catalase activity, lipid peroxidation, and computational analysis, revealed proposed degradation intermediates. Six degradation intermediates were proposed, along with their NMR chemical shifts. The degree of mineralization and in vitro toxicity were assessed.
Green Materials ( IF 3.564 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.catcom.2023.106727
One of frequent uses of palladium as catalyst is in the Suzuki-Miyaura cross-coupling reaction, which is one of key reactions in the synthesis of pharmaceuticals, fine chemicals, and electronic device materials. In this work, we explored a unique circulation reactor system for Suzuki-Miyaura CC coupling reaction, in which a robust microflower self-assembled from bistheophyllines heptane (PdBTC7) and PdCl2 were packed in column. Injection of the reactants of bromobenzene and phenylboronic acid 51 times in definite interval in the eluent of water/NaCl/ethanol could give continuously biphenyl product, showing the performance of catalyst in 4498 of TON and 8996 h−1 of TOF.
Green Materials ( IF 3.564 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.catcom.2023.106726
Bimetallic Ni-Cu catalysts supported on halloysite nanotubes with different metal contents (Hal-Ni80Cu20, Hal-Ni70Cu30, Hal-Ni42Cu58) were prepared and employed in the catalytic degradation of chitosan (CS). The relationship between catalytic performances of the catalysts with the different metal contents were studied. The highest catalytic activity was reported for Hal-Ni42Cu58 due to the higher proportion of the active Cu2+ in the catalytic degradation. Furthermore in Hal-Ni42Cu58, CuO persisted dominantly with Ni(OH)2 as compared to Hal-Ni80Cu20 where Cu(OH)2 was also available. Overall, the bimetallic-supported Hal catalysts displayed better catalytic activities than monometallic supported catalysts due to the synergistic effect between the metals.
Green Materials ( IF 3.564 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.catcom.2023.106710
Keggin-type heteropoly acids (HPAs) have strong Brønsted acidity and are widely used as acid catalysts. The aim of this work is the systematic characterisation of the acid strength of HPA catalysts comprising H3PW12O40 and H4SiW12O40 supported on SiO2, TiO2 and ZrO2 with 10–100% HPA loading and testing their activity in dehydration of alcohols to gain new mechanistic insight regarding the role of bulk-type and surface-type HPA catalysis in this reaction. The HPA catalysts were prepared by impregnation from an aqueous solution and characterised using BET, XRD, TGA, DRIFTS and ICP–OES. The acid strength of HPA catalysts was determined by NH3 adsorption microcalorimetry and found to decrease in the order HPA/SiO2 > HPA/TiO2 > HPA/ZrO2. For each type of HPA catalyst, the acid strength increased with increasing HPA loading. This can be attributed to HPA-support interaction reducing the strength of HPA proton sites at low HPA loadings. The activity of HPA catalysts was tested in the gas-phase dehydration of MeOH and i-PrOH in a fixed-bed reactor. Evidence was obtained that alcohol dehydration over HPA catalysts in a steady-state flow system occurs via the surface-type rather than bulk-type catalysis as suggested hitherto. This follows from a strong correlation between the reaction rate and the number of surface proton sites in HPA catalysts.
Green Materials ( IF 3.564 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.catcom.2023.106715
High-energy facets exposed nanotubular alumina as well as conventional alumina supported Pd catalysts were synthesized and applied to the selective hydrogenation of phenylacetylene. Novel alumina supported catalyst presented higher selectivity at complete conversion of phenylacetylene. This could be related to the well dispersion of Pd and strong metal-support interaction, which are the consequences of the unique structural properties of the crystal plane regulated alumina. It helps create more active sites for hydrogenation meanwhile facilitates the desorption of alkene and thus suppresses the excess hydrogenation towards ethylbenzene.
Green Materials ( IF 3.564 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.catcom.2023.106707
Nonthermal plasma-assisted reactions at ambient temperature hold promise for applications in upcycling of polymer wastes. Transient studies showed that the H2 response led that of D2, indicating that CH breaking occurred earlier than D-OD bond breaking in D2O-rubber and D2O-CO2-rubber reactions. The CH4 response led that of C2H6, indicating that Ni-based catalyst is highly favorable for catalyzing the formation of CH4. CO2 plasma produced oxygen which could oxidize part of CH4 and C2H6 from rubber. This study demonstrated that the transient kinetic (response) method, for the first time, is effective in producing data for elucidating mechanisms of nonthermal plasma-assisted catalysis.
Green Materials ( IF 3.564 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.catcom.2023.106701
A series of Zr-based catalysts were prepared using various commercial and cheap organic acids as the coordination agents, and these as-synthesized samples exhibited superior activities to produce lactic acid (LaA) from carbohydrates. Using humic acid (HA) as a typical coordination agent, LaA yield was up to 76% over the resultant Zr-HA, outperforming the most recent reported works. Deeper studies revealed that Zr-HA possessed both acid sites and base sites, and these dual active sites can simultaneously activate xylose, resulting in high yield production of LaA. Besides, Zr-HA also showed excellent reusability and can be reused at least five times.
Green Materials ( IF 3.564 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.catcom.2023.106704
Catalytic methane combustion was carried out over YSZ, Pd/YSZ and Rh/YSZ between 200 and 700 °C. Despite similar light-off curves for Pd/YSZ and Rh/YSZ between 200 and 450 °C, isotopic exchange experiments using CD4 and 18O2 revealed different behaviour of both supported catalysts regarding the activation of reactant molecules. The use of C18O2 isotopic gas was shown to be more appropriate than 18O2 to evaluate the bulk oxygen mobility in YSZ at low temperatures. The exchange of gaseous CO2 with lattice YSZ oxygen atoms, which occurs via surface hydrogen carbonate intermediate species, allowed to demonstrate the contribution of bulk oxygen atoms of YSZ in Rh/YSZ at low temperatures.
Green Materials ( IF 3.564 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.catcom.2023.106684
The powerful combination of steady state isotopic transient kinetic analysis (SSITKA) and operando infrared spectroscopy (IR) was applied to study the CO oxidation reaction on Pd-supported Al2O3 catalyst at low temperature. The aim was to reveal the true role of hydrogen‑carbonate species in the reaction mechanism. The SSITKA-IR experiments, conducted in presence and absence of CO2 in the gas feed, have confirmed that hydrogen‑carbonate species behave as spectator species in the reaction. Its formation was due to re-adsorption of the CO2 product itself on the alumina surface as confirmed by the direct 12CO2/13CO2 exchange observed on the bare support.
Green Materials ( IF 3.564 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.catcom.2023.106739
In this study, we describe the synthesis of an efficient catalyst for the acylation of alcohols, phenols, and amines in the presence of 3,3′-(ethane-1,2-diyl)bis(1-methyl-1H-imidazol-3-ium) tetrachloroferrate [DIL]2+[2FeCl4]2− and acetyl chloride (acylating reagent). Remarkably, when exposed to 7 mol% of catalyst [DIL]2+[2FeCl4]2− in a solvent-free environment, acetyl chloride demonstrated excellent acylation activity in a shorter period of time. As a result, a generic approach for the acylation of alcohols, phenols, and amines has been developed. As an ionic liquid, [DIL]2+[2FeCl4]2− can be easily recovered and reused up to five times in a row with little loss of catalytic activity. TGA and DSC analyses were also performed to determine the thermal robustness of [DIL]2+[2FeCl4]2−. We were able to illustrate the several advantages of this acylation approach. It provides better yields in less time and opens up the possibility of a safe, environmentally friendly remedy for acylation reaction.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | GREEN & SUSTAINABLE SCIENCE & TECHNOLOGY 绿色可持续发展技术4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.00 | 5 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/gmat/default.aspx